molecular formula C15H15NO3 B13842024 5-Formyl-1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid

5-Formyl-1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B13842024
M. Wt: 257.28 g/mol
InChI Key: JFXAWJMDIMJOJC-UHFFFAOYSA-N
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Description

5-Formyl-1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a formyl group at the 5-position, a phenylpropan-2-yl group at the 1-position, and a carboxylic acid group at the 2-position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of a suitable aldehyde with a pyrrole derivative under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that include the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylpropan-2-yl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid

    Reduction: Conversion of the formyl group to an alcohol

    Substitution: Formation of nitro or halogenated derivatives of the phenylpropan-2-yl group

Scientific Research Applications

5-Formyl-1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Formyl-1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Formyl-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid
  • 5-Formyl-1-(1-phenylbutan-2-yl)-1H-pyrrole-2-carboxylic acid
  • 5-Formyl-1-(1-phenylpentan-2-yl)-1H-pyrrole-2-carboxylic acid

Uniqueness

5-Formyl-1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpropan-2-yl group at the 1-position of the pyrrole ring differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

5-formyl-1-(1-phenylpropan-2-yl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C15H15NO3/c1-11(9-12-5-3-2-4-6-12)16-13(10-17)7-8-14(16)15(18)19/h2-8,10-11H,9H2,1H3,(H,18,19)

InChI Key

JFXAWJMDIMJOJC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N2C(=CC=C2C(=O)O)C=O

Origin of Product

United States

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